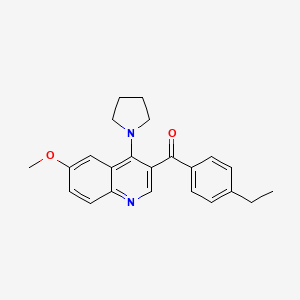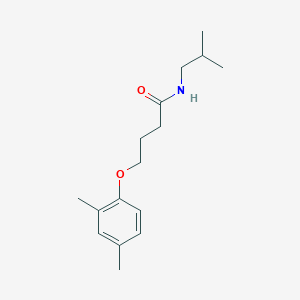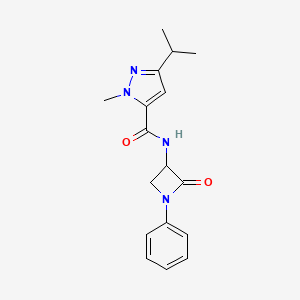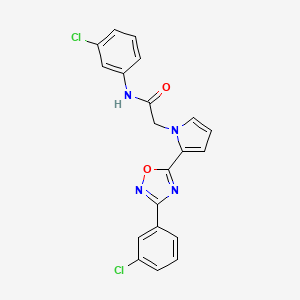
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for exploring various areas of study, including medicinal chemistry, drug discovery, and materials science.
Méthodes De Préparation
The synthesis of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which is a common nitrogen heterocycle used widely by medicinal chemists . The synthetic strategies include:
Ring Construction: This involves creating the pyrrolidine ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions.
Functionalization of Preformed Pyrrolidine Rings: This includes the functionalization of preformed pyrrolidine rings, such as proline derivatives.
Analyse Des Réactions Chimiques
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is used in various scientific research applications, including:
Medicinal Chemistry: It is used to develop new drugs and study their interactions with biological targets.
Drug Discovery: It helps in identifying new drug candidates and understanding their mechanisms of action.
Materials Science: It is used to explore new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying its anticancer activity .
Comparaison Avec Des Composés Similaires
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.
Pyrrolidine-2-one: This compound has a similar structure but different functional groups.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups attached to the pyrrolidine ring.
Propriétés
IUPAC Name |
(4-ethylphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-16-6-8-17(9-7-16)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMVYFIMUXRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)


![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)


![3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2374547.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)
